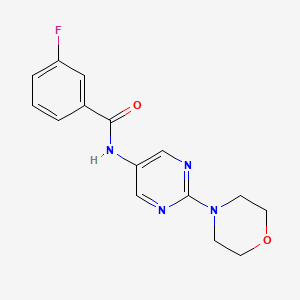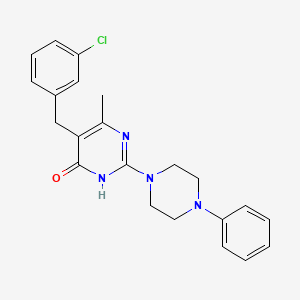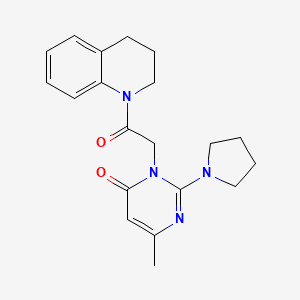![molecular formula C22H21FN6O2 B14963703 N-(2-fluorobenzyl)-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B14963703.png)
N-(2-fluorobenzyl)-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-FLUOROPHENYL)METHYL]-5-METHYL-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole core, which is known for its diverse biological activities, and is further functionalized with fluorophenyl, oxadiazole, and pyridine groups, enhancing its chemical reactivity and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-FLUOROPHENYL)METHYL]-5-METHYL-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic synthesisCommon reagents used in these steps include organometallic reagents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, temperature, and pressure conditions would be critical to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-FLUOROPHENYL)METHYL]-5-METHYL-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
N-[(2-FLUOROPHENYL)METHYL]-5-METHYL-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-5-METHYL-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Imidazole derivatives: Exhibiting a wide range of chemical and biological properties, such as antibacterial and antifungal activities.
Uniqueness
N-[(2-FLUOROPHENYL)METHYL]-5-METHYL-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-PYRAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C22H21FN6O2 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-5-methyl-1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H21FN6O2/c1-13(2)20-27-22(31-28-20)16-8-9-19(24-11-16)29-14(3)17(12-26-29)21(30)25-10-15-6-4-5-7-18(15)23/h4-9,11-13H,10H2,1-3H3,(H,25,30) |
InChI Key |
JPGDMTSQFDBNPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C(C)C)C(=O)NCC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chlorophenyl)formamido]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-YL]-3-phenylpropanamide](/img/structure/B14963621.png)
![N-(3-Methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B14963630.png)
![Ethyl 4-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate](/img/structure/B14963631.png)
![N-(4-ethoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B14963637.png)
![5-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B14963658.png)

![2-(4-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B14963668.png)
![2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B14963678.png)
![2-chloro-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzamide](/img/structure/B14963683.png)
![N-(cyanomethyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B14963694.png)

![2-({5-Ethyl-5-methyl-4-oxo-3-phenyl-3H,4H,5H,6H-benzo[H]quinazolin-2-YL}sulfanyl)-N-phenylacetamide](/img/structure/B14963709.png)


